molecular formula C13H19N3O2 B15112183 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- CAS No. 924867-95-8

5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl-

Cat. No.: B15112183
CAS No.: 924867-95-8
M. Wt: 249.31 g/mol
InChI Key: JSIQFJUEZCCIMR-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- typically involves multi-step organic reactions. Common starting materials include pyrimidine derivatives and piperidine compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Pyrimidinecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine derivatives: Compounds with a piperidine ring, which may exhibit similar pharmacological activities.

Uniqueness

The uniqueness of 5-Pyrimidinecarboxylic acid, 2-(2,6-dimethyl-1-piperidinyl)-4-methyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

924867-95-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H19N3O2/c1-8-5-4-6-9(2)16(8)13-14-7-11(12(17)18)10(3)15-13/h7-9H,4-6H2,1-3H3,(H,17,18)

InChI Key

JSIQFJUEZCCIMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C2=NC=C(C(=N2)C)C(=O)O)C

Origin of Product

United States

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